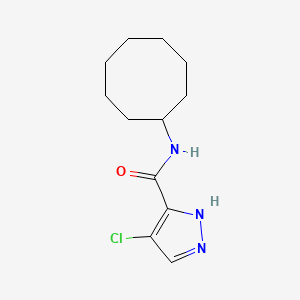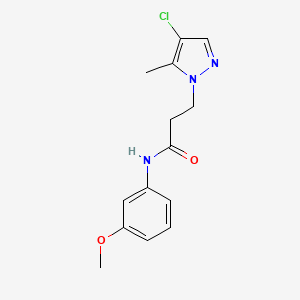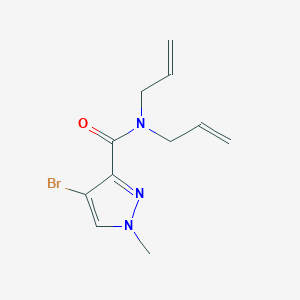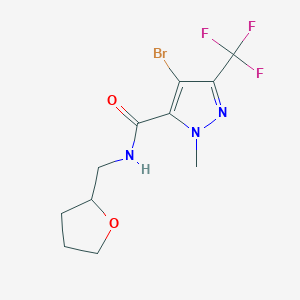![molecular formula C21H19NO5S B14929509 Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B14929509.png)
Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C21H19NO5S and a molecular weight of 397.44426 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.
Métodos De Preparación
The synthesis of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions to form the thiophene ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the benzoyl group.
Aplicaciones Científicas De Investigación
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Mecanismo De Acción
The mechanism of action of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and benzoyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into these interactions .
Comparación Con Compuestos Similares
Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate.
Propiedades
Fórmula molecular |
C21H19NO5S |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
methyl 3-[[4-[(2-methoxyphenoxy)methyl]benzoyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-25-17-5-3-4-6-18(17)27-13-14-7-9-15(10-8-14)20(23)22-16-11-12-28-19(16)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23) |
Clave InChI |
TZOZRQVUQAMFAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)

![1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14929473.png)
![4-(5-benzylthiophen-2-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14929478.png)
![1-ethyl-N-phenyl-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B14929486.png)



![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929516.png)
![7-(4-fluorophenyl)-2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929521.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-[(4-fluorophenoxy)methyl]benzamide](/img/structure/B14929528.png)
